2-Bromo-6-methylpyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

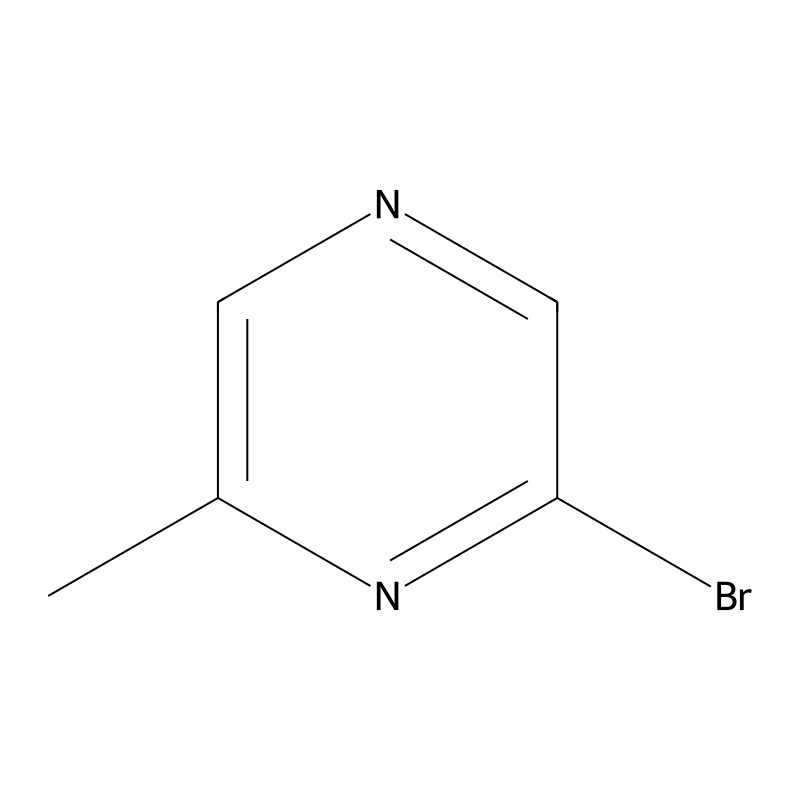

2-Bromo-6-methylpyrazine is an organic compound with the molecular formula and a CAS number of 914452-71-4. This compound is characterized by a pyrazine ring, which is a six-membered aromatic heterocyclic structure containing two nitrogen atoms at non-adjacent positions. The presence of a bromine atom at the second position and a methyl group at the sixth position contributes to its unique chemical properties. 2-Bromo-6-methylpyrazine serves as an important synthetic intermediate in various

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.

- Cross-Coupling Reactions: It can act as a coupling partner in palladium-catalyzed reactions, facilitating the formation of carbon-carbon bonds.

- Electrophilic Aromatic Substitution: The methyl group on the pyrazine ring can direct electrophiles to specific positions on the ring, enabling further functionalization .

Several methods are employed for synthesizing 2-Bromo-6-methylpyrazine:

- Bromination of 6-Methylpyrazine: Direct bromination of 6-methylpyrazine using bromine or brominating agents.

- Multicomponent Reactions: Involves the simultaneous reaction of multiple reactants to form the desired compound.

- Electrocatalytic Processes: Utilizes electrical energy to drive the reaction, potentially offering more sustainable synthesis routes .

2-Bromo-6-methylpyrazine has various applications, including:

- Synthetic Intermediate: It is used in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Serves as a building block for creating advanced materials with specific electronic or optical properties.

- Research Tool: Its derivatives are often utilized in biological and chemical research to study structure-activity relationships .

Interaction studies involving 2-Bromo-6-methylpyrazine primarily focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its potential as a precursor in synthesizing biologically active compounds. Additionally, its interaction with various solvents and reagents can provide insights into its stability and reactivity under different conditions .

Several compounds share structural similarities with 2-Bromo-6-methylpyrazine. A comparison highlights its unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-6-methylpyridine | C6H6BrN | Contains a pyridine ring instead of pyrazine. |

| 2-Bromo-3-methylpyrazine | C5H5BrN2 | Bromination at a different position on pyrazine. |

| 3-Bromo-6-methylpyrazine | C5H5BrN2 | Bromination at the third position; different reactivity pattern. |

| 4-Bromo-2-methylpyrazine | C5H5BrN2 | Different substitution pattern leading to varied properties. |

These compounds illustrate how variations in substitution patterns can significantly influence chemical behavior and biological activity, making 2-Bromo-6-methylpyrazine distinct within this group .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant